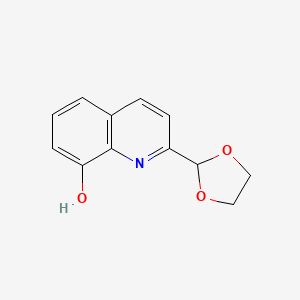

2-(1,3-Dioxolan-2-yl)quinolin-8-ol

Beschreibung

2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a quinoline derivative featuring a 1,3-dioxolane ring fused at the C2 position of the quinoline scaffold and a hydroxyl group at C6. The 1,3-dioxolane moiety, a cyclic ketal, enhances solubility and metabolic stability compared to non-polar substituents, while the 8-hydroxyquinoline core facilitates metal chelation, a property linked to diverse biological activities such as anticancer, antifungal, and antimicrobial effects .

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

2-(1,3-dioxolan-2-yl)quinolin-8-ol |

InChI |

InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2 |

InChI-Schlüssel |

SRIPJHITSJCWGO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Quinoline derivatives with substituents at C2 or C8 are extensively studied for their bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Structure-Activity Relationships (SAR)

Substituent Effects

- Dioxolane Ring (C2): Enhances solubility and metabolic stability. NSC 656161 (dioxolo-quinoline) shows DNA-damaging effects, suggesting the dioxolane group may stabilize interactions with DNA repair pathways .

- Styryl Groups (C2): Styryl-substituted derivatives (e.g., STQ-Cl, STQ-NO₂) exhibit strong cytotoxicity via metal chelation. The 4-chloro and 4-nitro substituents increase lipophilicity, improving membrane permeability .

- Halogenation (C5/C7) : 5,7-Dichloro substitution (Compound 14, ) boosts antifungal and antimycobacterial activity, likely due to enhanced electron-withdrawing effects and target binding .

Metal Chelation

The 8-hydroxy group enables chelation of divalent cations (Ca²⁺, Mg²⁺, Zn²⁺), disrupting metal-dependent processes in pathogens and cancer cells. STQ-Cl and STQ-NO₂ form stable 1:1 complexes with Zn²⁺, correlating with their cytotoxicity . In contrast, sulfonic acid derivatives () show reduced chelation capacity but retain antifungal activity, suggesting alternative mechanisms .

Lipophilicity and Solubility

Lipophilicity (log K) influences bioavailability. Styryl derivatives (log K ~3.5) exhibit higher cell penetration than polar dioxolane analogs, though excessive lipophilicity (e.g., bromophenyl-dioxolo groups) may reduce aqueous solubility .

Key Research Findings

Anticancer Activity: NSC 656161 and 2-(1,3-dioxolan-2-yl)quinolin-8-ol are hypothesized to act via DNA damage, similar to alkylating agents like temozolomide . STQ-Cl shows IC₅₀ values of 8.2 µM (prostate cancer) and 9.5 µM (breast cancer), outperforming cisplatin in resistant cell lines .

Antifungal Activity: 8-Hydroxyquinoline-5-sulfonic acid derivatives inhibit Candida albicans (MIC = 12.5 µg/mL), comparable to fluconazole .

Chelation Stability :

- STQ-Cl-Zn²⁺ complexes exhibit stability constants (log β) of 5.2, critical for sustained intracellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.